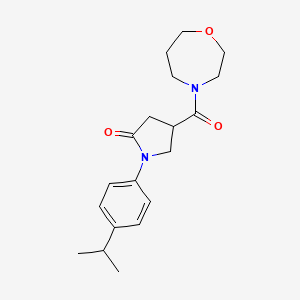

![molecular formula C18H16FN3O B5562754 6-{[3-(2-fluorophenyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5562754.png)

6-{[3-(2-fluorophenyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves several novel and efficient methods. For instance, a palladium-catalyzed cascade reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridines with carbon monoxide has been developed to create 11H-indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one and 6H-chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-one (Zhang, Fan, & Zhang, 2016). Additionally, a Cu-catalyzed synthesis using ethyl tertiary amines as carbon sources produces 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine under aerobic oxidative conditions (Rao, Mai, & Song, 2017).

Molecular Structure Analysis

The molecular structure and conformation of imidazo[1,2-a]pyridine derivatives have been extensively studied using techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, and single crystal X-ray diffraction. One specific compound, 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide, has been confirmed and subjected to crystallographic and conformational analyses, with its molecular structure further validated by density functional theory (DFT) (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines participate in various chemical reactions that underline their reactivity and applicability. For example, a metal-free, three-component reaction enables the construction of imidazo[1,2-a]pyridines through the formation of C-N, C-O, and C-S bonds, showcasing broad substrate scope and functional group tolerance (Cao et al., 2014).

Physical Properties Analysis

The physical properties, such as fluorescence of imidazo[1,2-a]pyridinium ions, are significantly influenced by synthetic modifications. These ions are identified as highly emissive and water-soluble fluorophores, with dual emission pathways sensitive to pH change, highlighting their potential use in sensor applications (Hutt et al., 2012).

Scientific Research Applications

Fluorescence Applications

Fluorescence Switching and pH Sensing : Imidazo[1,5-a]pyridinium ions, closely related to the compound , have been identified as highly emissive and water-soluble fluorophores. These ions exhibit distinct de-excitation pathways responsible for either fluorescence turn-on or ratiometric response to pH changes (Hutt et al., 2012).

Low-Cost Emitters with Large Stokes' Shift : A series of imidazo[1,5-a]pyridine derivatives, synthesized through a one-pot process, show remarkable Stokes' shift range and can be used as luminescent materials (Volpi et al., 2017).

Fluorescent Probes for Membrane Dynamics : Imidazo[1,5-a]pyridine-based fluorophores, synthesized via a one-pot cyclization process, are suitable candidates as cell membrane probes to monitor cellular health and explore biochemical pathways (Renno et al., 2022).

Fluorescent Probes for Mercury Ion Detection : Certain imidazo[1,2-a]pyridine derivatives, obtained through a one-pot reaction, have been shown to be efficient fluorescent probes for mercury ion detection in various solutions (Shao et al., 2011).

Therapeutic Applications

Imaging Agents for Alzheimer’s Disease : Fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized for potential use in imaging amyloid plaques in Alzheimer’s disease, demonstrating promise as radioligands for brain imaging (Zeng et al., 2006).

Antiviral Activity : Imidazo[1,2-a]pyridines with specific structural modifications have shown significant antiviral activities against human cytomegalovirus (CMV) and varicella-zoster virus (VZV) (Véron et al., 2007).

Versatile Scaffold for Stable N-Heterocyclic Carbenes : The imidazo[1,5-a]pyridine skeleton serves as a versatile platform for generating new types of stable N-heterocyclic carbenes, potentially useful in various biochemical applications (Alcarazo et al., 2005).

Prospective Therapeutic Agents : Imidazo[1,2-a]pyridine is recognized for its broad range of applications in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, and anticonvulsant activities (Deep et al., 2016).

Mechanism of Action

The compound is a Trk inhibitor, which means it inhibits the function of tropomyosin receptor kinases (TrkA/B/C) . Dysregulation of TrkA/B/C expression and signaling is recognized as a hallmark of numerous neurodegenerative diseases including Parkinson’s, Huntington’s, and Alzheimer’s disease . TrkA/B/C is also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .

Future Directions

The development of suitable positron emission tomography (PET) radioligands would allow an in vivo exploration of this versatile potential therapeutic target . The compound is part of a series of fluorinated Trk inhibitors that constitute novel lead radioligands with about 2- to 3- orders of magnitude increased TrkB/C potencies compared to previous lead tracers . These compounds display favorable selectivity profiles and physicochemical parameters for translation into in vivo PET imaging agents .

properties

IUPAC Name |

[3-(2-fluorophenyl)pyrrolidin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O/c19-16-4-2-1-3-15(16)13-7-9-22(11-13)18(23)14-5-6-17-20-8-10-21(17)12-14/h1-6,8,10,12-13H,7,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHSMYFSWIHUTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2F)C(=O)C3=CN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[3-(2-Fluorophenyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5562689.png)

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5562699.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562702.png)

![ethyl 3-[(6-bromo-1,3-benzothiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B5562714.png)

![5-isobutyl-1'-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5562723.png)

![2-methyl-6-({3-[(3-methylphenoxy)methyl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5562727.png)

![3-(4-methyl-1-piperazinyl)-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)pyridazine](/img/structure/B5562731.png)

![9-ethoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5562748.png)

![1-{3-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5562749.png)

![1-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5562761.png)